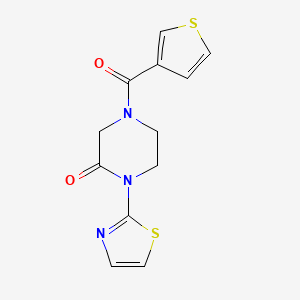

1-(1,3-Thiazol-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one

Description

Properties

IUPAC Name |

1-(1,3-thiazol-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S2/c16-10-7-14(11(17)9-1-5-18-8-9)3-4-15(10)12-13-2-6-19-12/h1-2,5-6,8H,3-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPAJAHYTKSWMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C2=CSC=C2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Diamine Precursors

Piperazin-2-one derivatives are commonly synthesized via cyclization of 1,2-diaminoethane derivatives with carbonyl sources. For example, reaction of ethylenediamine with phosgene or triphosgene under anhydrous conditions yields the piperazin-2-one ring. Alternatively, urea or carbonyldiimidazole (CDI) can facilitate cyclization in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Representative Procedure :

Oxidation of Piperazine Derivatives

Oxidation of piperazine using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) introduces a ketone group, forming the lactam structure. This method requires careful control of stoichiometry to avoid over-oxidation.

Acylation with Thiophene-3-carbonyl Chloride

The final step involves introducing the thiophene-3-carbonyl group at position 4 of the piperazin-2-one via nucleophilic acyl substitution.

Direct Acylation

Reaction of the secondary amine with thiophene-3-carbonyl chloride in the presence of a base (e.g., triethylamine or DIPEA) affords the target compound.

Procedure :

Coupling Agent-Mediated Approach

Carbodiimide-based coupling agents (e.g., HATU, EDCI) enhance efficiency, particularly for sterically hindered substrates. This method minimizes side reactions and improves yields.

Example :

Analytical Characterization

Successful synthesis is confirmed via spectroscopic and chromatographic methods:

Spectral Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O gradient) routinely confirms purity >95%.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

- Regioselectivity : Positional isomerism during thiazole formation is mitigated by using excess thiourea and controlled pH.

- Steric Hindrance : Bulky substituents on the piperazin-2-one core necessitate coupling agents (e.g., HATU) to enhance reactivity.

- Purification : Silica gel chromatography (EtOAc/hexane) effectively isolates the target compound from byproducts.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Thiazol-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The thiazole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. The thiazole moiety is known for enhancing the cytotoxic effects against various cancer cell lines.

Case Study:

- A synthesized thiazole-pyridine hybrid exhibited superior anticancer properties against breast cancer cells (MCF-7) with an IC50 of 5.71 µM, outperforming standard treatments like 5-fluorouracil (IC50 of 6.14 µM) . This suggests that modifications in the thiazole structure can lead to enhanced efficacy.

Antiviral Activity

The compound has also shown promise as an antiviral agent. Thiophene derivatives have been identified for their activity against viral infections.

Case Study:

- A thiophene scaffold was reported to exhibit antiviral activity in the micromolar range, indicating that the incorporation of such moieties into piperazine frameworks could enhance antiviral properties .

Anticonvulsant Properties

The anticonvulsant potential of thiazole-containing compounds has been explored in various models, demonstrating their effectiveness in seizure reduction.

Case Study:

- In a study involving picrotoxin-induced convulsions, a thiazole-integrated pyrrolidin-2-one derivative showed significant anticonvulsant effects, providing full protection against seizures .

| Compound | Model | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|---|

| Thiazole-pyrrolidin-2-one | Picrotoxin-induced convulsion | 18.4 | 170.2 | 9.2 |

Antimicrobial Activity

The antimicrobial activity of thiazole derivatives is well-documented, with many compounds exhibiting significant inhibition against various pathogens.

Case Study:

- A series of thiazole derivatives were synthesized and evaluated for their antibacterial properties, showing promising results against both Gram-positive and Gram-negative bacteria .

Summary of Findings

1-(1,3-Thiazol-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one demonstrates a wide array of biological activities that hold potential for therapeutic applications. The structural modifications involving thiazole and thiophene moieties are crucial for enhancing the biological efficacy of these compounds.

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The pharmacological and physicochemical properties of piperazin-2-one derivatives are highly influenced by substituents on the carbonyl group. Below is a comparative analysis of key analogs:

*Calculated based on structural similarity to analogs.

Key Findings from Comparative Studies

- Electronic and Steric Effects: The thiophene-3-carbonyl group in the target compound provides electron-rich aromaticity, favoring interactions with hydrophobic binding pockets (e.g., in kinase inhibitors) . The 2-methoxypyridine-3-carbonyl substituent (C₁₄H₁₄N₄O₃S) introduces hydrogen-bonding capability via the methoxy group, which may enhance target selectivity .

Biological Activity :

- Thiophene-containing analogs, such as avatrombopag (C₂₉H₃₄Cl₂N₆O₃S₂), demonstrate thrombopoietin receptor agonist activity, highlighting the therapeutic relevance of sulfur-containing heterocycles .

- JNJ-42226314 (C₂₆H₂₄FN₅O₂S) shows potent activity in preclinical models, likely due to its extended π-system and azetidine ring, which rigidifies the structure .

- Synthetic Accessibility: The target compound can be synthesized via condensation of thiosemicarbazide with a thiophene-aldehyde intermediate, followed by cyclization—a method analogous to the preparation of thiazolylazetidinone derivatives . Modifications at the carbonyl position (e.g., furan vs. pyridine) require tailored starting materials but follow similar reaction conditions .

Critical Analysis of Substituent Impact

- Thiophene vs. Furan : Thiophene’s sulfur atom increases polarizability and stability compared to furan, which may translate to longer half-lives in vivo .

- Pyridine vs.

- Azetidine Incorporation : Compounds like JNJ-42226314 demonstrate that rigidifying the piperazine ring with azetidine enhances conformational stability, a strategy applicable to optimizing the target compound .

Biological Activity

1-(1,3-Thiazol-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitubercular applications. This article reviews the biological activity of this compound, summarizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Antimicrobial Activity

Recent studies have demonstrated the compound's effectiveness against various microbial strains. Notably, it has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentrations (MICs)

The MIC values for different bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 100 |

| Staphylococcus aureus | 50 |

| Klebsiella pneumoniae | 75 |

| Pseudomonas aeruginosa | 125 |

| Candida albicans | 200 |

The compound demonstrated a potent effect against Staphylococcus aureus, with an MIC of 50 µg/mL, indicating its potential as an antibacterial agent .

Antitubercular Activity

In the context of tuberculosis treatment, the compound's derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis. A notable derivative exhibited an MIC of 0.008 µM, showcasing remarkable potency compared to existing treatments .

Case Study: Efficacy Against Mycobacterium tuberculosis

A study synthesized a series of derivatives based on the piperazine scaffold and tested them against Mycobacterium tuberculosis H37Ra. The results indicated that compounds with simple alkyl side chains had favorable aqueous solubility and low cytotoxicity, making them suitable candidates for further development .

The biological activity of 1-(1,3-Thiazol-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one appears to be linked to its ability to inhibit essential microbial enzymes and disrupt cellular processes. The thiazole and thiophene moieties likely contribute to its interaction with bacterial cell membranes or metabolic pathways.

Q & A

Q. What are the common synthetic routes for preparing 1-(1,3-Thiazol-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one, and what key reaction parameters require optimization?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring and subsequent functionalization of the piperazin-2-one core. Key steps include:

- Coupling reactions : Amide bond formation between thiophene-3-carbonyl chloride and the piperazin-2-one intermediate.

- Heterocyclic assembly : Thiazole ring synthesis via cyclization of thiourea derivatives or Hantzsch thiazole synthesis .

Q. Critical parameters for optimization :

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity for amide coupling .

- Temperature : Controlled heating (60–80°C) minimizes side reactions during cyclization .

- Catalysts : Use of coupling agents like HOBt/TBTU for efficient amide bond formation .

Q. Example Reaction Conditions :

| Step | Solvent | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiazole formation | Ethanol | HCl (acidic) | Reflux | 65–75 | |

| Amide coupling | DMF | HOBt/TBTU | RT–60°C | 80–85 |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what critical peaks should be analyzed?

Methodological Answer:

- 1H/13C NMR :

- Thiazole protons : Sharp singlet at δ 7.8–8.2 ppm for the thiazole C-H group.

- Piperazinone carbonyl : Carbon signal at ~165–170 ppm in 13C NMR .

- IR Spectroscopy :

- Amide C=O stretch : Strong absorption at 1640–1680 cm⁻¹ .

- Thiophene ring vibrations : Peaks at 3100–3050 cm⁻¹ (C-H stretching) .

- Mass Spectrometry (MS) :

- Molecular ion peak [M+H]+ matching the molecular formula (e.g., C12H10N3O2S2 requires m/z ≈ 308) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound's conformation?

Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or crystal packing. Strategies include:

- Comparative analysis : Overlay experimental (X-ray crystallography) and computational (DFT) structures to identify deviations. For example, used X-ray data to validate pyrazole derivatives’ conformations .

- Solvent modeling : Use implicit solvent models (e.g., PCM) in DFT calculations to account for solvent polarity .

- Dynamic NMR : Detect tautomeric equilibria in solution by variable-temperature NMR studies .

Q. What strategies are recommended for designing analogs of this compound to enhance biological activity while maintaining synthetic feasibility?

Methodological Answer:

- Bioisosteric replacement : Substitute the thiophene-3-carbonyl group with benzothiophene or furan-based moieties to modulate lipophilicity .

- Substituent modification : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) on the thiazole ring to enhance binding affinity .

- Microwave-assisted synthesis : Reduce reaction times for analog libraries (e.g., achieved 20% faster cyclization using microwaves) .

Q. Example SAR Table :

| Modification Site | Functional Group | Biological Activity (IC50) | Synthetic Yield (%) |

|---|---|---|---|

| Thiophene-3-carbonyl | -COCH3 | 15 µM (Anticancer) | 75 |

| Thiazole C-2 | -CF3 | 8 µM (Anticancer) | 65 |

Q. How should researchers address discrepancies in biological assay results across different studies for this compound?

Methodological Answer:

- Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments in triplicate .

- Solubility adjustments : Optimize DMSO concentration (<1% v/v) to avoid false negatives in cell-based assays .

- Data normalization : Express activity as % inhibition relative to vehicle controls, as done in for thiazolidinone derivatives .

Q. What advanced purification techniques are recommended for isolating high-purity batches of this compound?

Methodological Answer:

- Preparative HPLC : Use C18 columns with gradient elution (MeCN/H2O + 0.1% TFA) for separation of polar by-products .

- Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to obtain single crystals for X-ray validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.